molecular formula C15H16N2OS2 B1667834 BC 11-38

BC 11-38

Cat. No.: B1667834
M. Wt: 304.4 g/mol
InChI Key: YHNDCCKFNWDQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

BC11-38, also known as 3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, is a potent, selective, and biologically active inhibitor of Phosphodiesterase 11 (PDE11) . PDE11 is an enzyme that catalyzes the hydrolysis of the second messengers cyclic guanosine 3’, 5’-monophosphate (cGMP) and cyclic AMP (cAMP) in intracellular signaling regulation .

Mode of Action

BC11-38 interacts with PDE11 and inhibits its activity. This inhibition results in an increase in the levels of cAMP . The compound displays IC50 values of less than 330 nM for PDE11, indicating its high potency .

Biochemical Pathways

The inhibition of PDE11 by BC11-38 leads to elevated cAMP levels . This increase in cAMP levels triggers PKA-mediated ATF-1 phosphorylation . ATF-1 is a transcription factor that regulates gene expression in response to changes in intracellular cAMP levels.

Result of Action

The increase in cAMP levels and the subsequent PKA-mediated ATF-1 phosphorylation lead to an increase in cortisol production in H295R cells . Cortisol is a steroid hormone that plays a crucial role in the body’s response to stress.

Action Environment

The action of BC11-38 can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature and humidity. BC11-38 is stable for 24 months when stored in a lyophilized form at room temperature . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .

Preparation Methods

The synthesis of BC11-38 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The industrial production of BC11-38 requires stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

BC11-38 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cortisol Production Enhancement

BC 11-38 has been shown to significantly elevate cortisol production in H295R human adenocarcinoma cells. This effect is mediated through the restoration of cAMP signaling pathways, which are essential for adrenal steroidogenesis .

Adrenocortical Cell Studies

In studies involving p54nrb/NONO knockdown cells, this compound restored the ability of these cells to generate cAMP in response to adrenocorticotropic hormone (ACTH) stimulation, thereby enhancing cortisol and dehydroepiandrosterone (DHEA) production .

Research Tool for PDE11 Functionality

This compound serves as a valuable tool for studying the biological functions of PDE11A. Its selective inhibition allows researchers to delineate the role of this enzyme in various physiological processes and potential pathologies associated with adrenal function .

Case Study Table

Study ReferenceCell TypeApplicationKey Findings
Ceyhan et al., 2012H295R CellsPDE11 InhibitionDemonstrated significant elevation of cAMP and cortisol levels
Lu & Sewer, 2015p54nrb/NONO KD CellsHormonal ResponseRestored cAMP production and enhanced steroidogenesis
Focus Biomolecules, 2023Adrenocortical CellsResearch ToolValidated this compound’s role in cAMP signaling pathways

Implications for Future Research

The unique properties of this compound position it as a promising candidate for further research into adrenal insufficiency treatments and other disorders related to dysregulated cAMP signaling. Its selective inhibition profile allows for targeted therapeutic strategies that minimize off-target effects commonly associated with less specific inhibitors.

Comparison with Similar Compounds

BC11-38 is unique in its high selectivity and potency as an inhibitor of phosphodiesterase 11. Similar compounds include:

    Cilostamide: A selective inhibitor of phosphodiesterase 3.

    Tanimilast: A potent inhibitor of phosphodiesterase 4.

    Balipodect: A highly selective inhibitor of phosphodiesterase 10.

Compared to these compounds, BC11-38 exhibits a greater than 100-fold selectivity for phosphodiesterase 11 relative to other phosphodiesterase isozymes, making it a valuable tool for studying the specific role of phosphodiesterase 11 in various biological processes .

Biological Activity

BC 11-38 is a selective inhibitor of phosphodiesterase 11 (PDE11), a member of the phosphodiesterase family that regulates intracellular levels of cyclic nucleotides, specifically cAMP (cyclic adenosine monophosphate). This compound has garnered attention for its potential therapeutic applications, particularly in enhancing cellular signaling pathways associated with various physiological processes.

This compound exhibits high selectivity for PDE11, with an IC50 value of less than 330 nM, demonstrating over a 100-fold selectivity compared to other PDE isozymes. The inhibition of PDE11 leads to increased levels of cAMP within cells, which subsequently activates cAMP-dependent protein kinase (PKA) pathways. This cascade results in various biological effects, including enhanced cortisol production in human adrenocortical cells .

Biological Effects

The biological activity of this compound has been studied in several contexts:

  • Increased cAMP Levels : Treatment with this compound has been shown to significantly elevate cAMP levels in human adrenocortical cells. This elevation is crucial for activating PKA, which plays a vital role in numerous cellular functions, including metabolism and stress response .
  • Cortisol Production : The activation of PKA by increased cAMP levels leads to enhanced cortisol production, suggesting potential applications in conditions related to adrenal insufficiency or stress responses .

Case Studies and Experimental Data

A recent study investigated the effects of this compound on ARPE-19 cells under oxidative stress conditions. The results indicated that treatment with this compound reduced cytotoxicity induced by oxidative stress (specifically atRAL-induced cytotoxicity) by approximately 50%. This protective effect was attributed to the selective inhibition of PDE2, PDE4, and PDE11, highlighting the compound's role in cellular protection mechanisms .

Summary of Findings

Study/ExperimentKey Findings
Human Adrenocortical CellsIncreased cAMP levels and cortisol production upon this compound treatment.
ARPE-19 CellsReduced oxidative stress-induced cytotoxicity by approximately 50% when treated with this compound.

Potential Applications

Given its mechanism of action and biological effects, this compound holds promise as a therapeutic agent in various clinical settings:

  • Adrenal Insufficiency : By enhancing cortisol production through PKA activation, this compound could serve as a treatment option for patients with adrenal insufficiency.
  • Neuroprotection : The compound's ability to reduce oxidative stress-induced cytotoxicity suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
  • Metabolic Disorders : Given the role of cAMP in metabolic regulation, this compound may have implications in treating metabolic disorders linked to dysregulated cAMP signaling.

Properties

IUPAC Name

3-phenyl-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNDCCKFNWDQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.